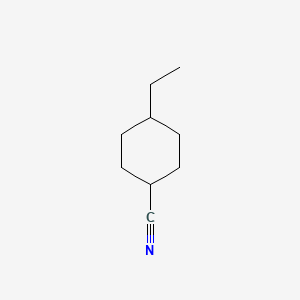

4-Ethylcyclohexane-1-carbonitrile

Beschreibung

4-Ethylcyclohexane-1-carbonitrile (CAS: 1096815-83-6) is a cyclohexane derivative featuring a carbonitrile (-CN) group at position 1 and an ethyl (-CH2CH3) substituent at position 4. Its molecular formula is reported as C₁₀H₁₂N₂O with a molecular weight of 208.28 in . However, structural analysis suggests a discrepancy: a cyclohexane ring with ethyl and nitrile groups would typically yield C₉H₁₅N (MW: 137.22). This inconsistency may stem from a typographical error in the source. The compound is used in pharmaceutical intermediates and organic synthesis, as inferred from its structural analogs in patents and chemical catalogs.

Eigenschaften

IUPAC Name |

4-ethylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSZRFDNYYWDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607324 | |

| Record name | 4-Ethylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096815-83-6, 82885-16-3 | |

| Record name | 4-Ethylcyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096815-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

1-(4-Bromophenyl)cyclohexanecarbonitrile (CAS: 626603-27-8)

- Molecular Formula : C₁₃H₁₄BrN

- Molecular Weight : 264.17

- Substituents : Bromophenyl (-C₆H₄Br) at position 1.

- Key Differences : The bromophenyl group introduces aromaticity and bulkiness, altering solubility and reactivity compared to the ethyl group in 4-ethylcyclohexane-1-carbonitrile.

1-(2-Chloroethyl)cyclohexane-1-carbonitrile (CAS: 94695-90-6)

Functional Group Modifications

4-Ethylcyclohexane-1-carbonyl Chloride (CAS: 67589-87-1)

- Molecular Formula : C₉H₁₅ClO

- Molecular Weight : 174.67

- Functional Group : Carbonyl chloride (-COCl) instead of nitrile.

- Applications : Used as an acylating agent in peptide synthesis, contrasting with the nitrile’s role in amine formation.

2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS: 1428139-16-5)

Heterocyclic and Aromatic Derivatives

2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E, )

- Molecular Formula : C₁₇H₁₄N₂O₂

- Molecular Weight : 277.31

- Structure : Chromene ring fused with nitrile and hydroxyl groups.

- Physical Properties : Yellow solid (m.p. 223–227°C), contrasting with liquid aliphatic nitriles.

1-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-ethylcyclohexane-1-carbonitrile

- Molecular Formula: C₁₈H₂₃NO

- Molecular Weight : 269.38

- Substituents : Benzofuran-derived methyl group.

- Applications: Potential use in drug discovery due to benzofuran’s prevalence in bioactive molecules.

Data Table: Comparative Analysis of Selected Compounds

*Note: Discrepancy exists between reported (C₁₀H₁₂N₂O, MW 208.28) and calculated molecular formula.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-ethylcyclohexane-1-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in analogous carbonitrile syntheses, ethylation of cyclohexane precursors using ethyl halides or alcohols under acidic or basic conditions is common. Nitrile introduction can be achieved via cyano-group substitution using reagents like KCN or NaCN in polar aprotic solvents (e.g., DMF) . Optimization involves monitoring reaction progress with thin-layer chromatography (TLC, Rf ~0.41 for related nitriles) and adjusting temperature (e.g., 60–80°C) to balance yield and purity .

Q. How can spectroscopic techniques (IR, NMR, and LCMS) be applied to characterize this compound?

- Methodology :

- IR : A sharp absorption band near 2,204 cm⁻¹ confirms the presence of the nitrile (–CN) group. Additional peaks for C–H stretching in the ethyl group (~2,950 cm⁻¹) and cyclohexane ring (~2,850 cm⁻¹) should be observed .

- ¹H NMR : The ethyl group (CH₂CH₃) appears as a triplet (~1.2 ppm) and quartet (~2.3 ppm). Cyclohexane protons show complex splitting due to chair conformations, with axial/equatorial protons in the range 1.4–2.1 ppm .

- LCMS : The molecular ion peak [M]⁻ at m/z 137.22 (C₉H₁₅N) confirms molecular weight. Fragmentation patterns (e.g., loss of –CH₂CH₃) aid structural validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : The compound is classified as a skin sensitizer and acute toxin (Category 4 oral toxicity). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid water contamination due to potential aquatic toxicity (Chronic Category 3). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals like B3LYP with a 6-31G* basis set to calculate molecular orbitals, electrostatic potential surfaces, and reaction pathways. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) improves accuracy in predicting nitrile group polarization and ethyl substituent effects . Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : For disordered cyclohexane rings or ethyl group orientations, employ high-resolution X-ray diffraction (Cu-Kα radiation) and SHELXL refinement. Use restraints for anisotropic displacement parameters and twinning corrections (e.g., BASF parameter in SHELX). Compare derived bond lengths (C–C ~1.54 Å, C≡N ~1.16 Å) with NIST reference data .

Q. How do steric and electronic effects of the ethyl group influence regioselectivity in nitrile-based reactions?

- Methodology : Conduct kinetic studies (e.g., competition experiments between ethyl and methyl derivatives) under controlled conditions. Monitor reaction intermediates via in-situ IR or HPLC. The ethyl group’s +I effect stabilizes carbocation intermediates in SN1 pathways, while steric hindrance in SN2 mechanisms reduces nucleophilic attack efficiency .

Methodological Challenges

Q. What experimental design is optimal for studying the environmental persistence of this compound?

- Methodology : Use OECD 301F (ready biodegradability) or 307 (soil degradation) protocols. Quantify degradation products (e.g., cyclohexanecarboxylic acid) via GC-MS. Account for photolytic stability by exposing samples to UV light (λ = 254 nm) and measuring half-life .

Q. How can solvent effects on conformational equilibria of this compound be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.